molecular formula C21H36O2 B15192445 Methyl 13beta-ethyl-13-methyl-15-podocarpanoate CAS No. 4614-69-1

Methyl 13beta-ethyl-13-methyl-15-podocarpanoate

Cat. No.: B15192445
CAS No.: 4614-69-1
M. Wt: 320.5 g/mol
InChI Key: MFVKHHMUIWTAHZ-CKUDZXNLSA-N
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Description

Methyl 13beta-ethyl-13-methyl-15-podocarpanoate is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of podocarpic acid, which is a naturally occurring diterpenoid. The compound is characterized by its complex molecular structure, which includes multiple chiral centers and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 13beta-ethyl-13-methyl-15-podocarpanoate typically involves several steps, starting from podocarpic acid. The process includes esterification, reduction, and alkylation reactions. The esterification of podocarpic acid with methanol in the presence of an acid catalyst forms the methyl ester. Subsequent reduction of the carbonyl group and selective alkylation at specific positions yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 13beta-ethyl-13-methyl-15-podocarpanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters.

Scientific Research Applications

Methyl 13beta-ethyl-13-methyl-15-podocarpanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 13beta-ethyl-13-methyl-15-podocarpanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Podocarpic Acid: The parent compound from which Methyl 13beta-ethyl-13-methyl-15-podocarpanoate is derived.

    Methyl Podocarpate: A simpler ester derivative of podocarpic acid.

    Ethyl Podocarpate: Another ester derivative with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its multiple chiral centers and specific functional groups make it a valuable compound for research and industrial applications.

Properties

CAS No.

4614-69-1

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl (1R,4aR,4bS,7R,8aS,10aR)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C21H36O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h15-17H,6-14H2,1-5H3/t15-,16-,17+,19+,20+,21+/m0/s1

InChI Key

MFVKHHMUIWTAHZ-CKUDZXNLSA-N

Isomeric SMILES

CC[C@@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C

Canonical SMILES

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C

Origin of Product

United States

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